molecular formula C5H9NO3 B1201056 (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid CAS No. 77448-58-9

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid

Cat. No.: B1201056
CAS No.: 77448-58-9
M. Wt: 131.13 g/mol
InChI Key: PMDLOOQFASKEJA-GSVOUGTGSA-N
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Description

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid is a chiral amino acid derivative characterized by the presence of a cyclopropyl group and a hydroxyl group attached to the alpha carbon

Scientific Research Applications

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.

    Biology: The compound is used in studies of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amino acids.

    Industry: The compound is used in the development of novel materials and catalysts.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin or eyes . The hazard statements associated with this compound are H302, H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications One common method involves the use of cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor under controlled conditions to form the cyclopropyl ring

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The scalability of these methods is crucial for the commercial availability of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce primary or secondary alcohols.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(1-hydroxycyclopropyl)acetic acid: The enantiomer of the compound, with different stereochemistry.

    Cyclopropylglycine: A structurally related amino acid with a cyclopropyl group.

    Hydroxyproline: An amino acid with a hydroxyl group, used in collagen synthesis.

Uniqueness

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid is unique due to its combination of a cyclopropyl ring and a hydroxyl group, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable for studying stereochemistry and enantioselective reactions.

Properties

IUPAC Name

(2S)-2-amino-2-(1-hydroxycyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDLOOQFASKEJA-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998657
Record name Amino(1-hydroxycyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77448-58-9
Record name Cleonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077448589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(1-hydroxycyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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